N-Nitroso-N-ethylaniline
Description
Contextualization within the N-Nitrosamine Class of Compounds
N-Nitroso-N-ethylaniline belongs to the N-nitrosamine class of chemical compounds, which are characterized by the N-N=O functional group. nih.gov N-nitrosamines are formed from the reaction of nitrites with secondary or tertiary amines. nih.gov This class of compounds is of significant interest due to the carcinogenic properties exhibited by many of its members. wikipedia.orgacs.org The general structure of N-nitrosamines involves two organic substituents (R1 and R2) attached to a nitrogen atom, which is in turn bonded to a nitroso group. nih.gov In the case of this compound, these substituents are an ethyl group and a phenyl group.
N-nitrosamines are not typically intentionally added to products but can form in various environments, including certain foods, industrial settings, and even within the human body, particularly in the acidic environment of the stomach. nih.govwikipedia.org The study of N-nitrosamines is extensive, with over 300 compounds having been tested for carcinogenicity, and a high percentage of these demonstrating carcinogenic activity in various animal species. wikipedia.orgfda.gov
Historical Perspectives in Chemical Carcinogenesis Research
The investigation into the carcinogenic potential of N-nitrosamines dates back to the mid-20th century. In 1956, a pivotal study by John Barnes and Peter Magee revealed that dimethylnitrosamine could induce liver tumors in rats, a discovery that sparked widespread research into this class of compounds. wikipedia.orgacs.org This initial finding led to extensive testing of numerous nitrosamines, establishing their potent carcinogenic nature in a wide array of animal models. wikipedia.orgfda.gov
Early research on N-nitroso compounds was spurred by observations of liver damage in farm animals that had consumed fish meal preserved with sodium nitrite (B80452), which reacted with amines in the fish to form dimethylnitrosamine. wikipedia.org This raised concerns about the potential for N-nitrosamines in nitrite-treated foods to pose a cancer risk to humans. nih.gov While many N-nitrosamines are recognized as potent carcinogens, this compound has been reported as non-carcinogenic in a specific in vitro survival assay using Rauscher leukemia virus-infected rat embryo cultures. caymanchem.comcaymanchem.combiomol.combertin-bioreagent.com
Significance in Current Chemical and Biomedical Research
Despite some findings of its non-carcinogenicity in specific assays, this compound remains a compound of interest in contemporary research. caymanchem.comcaymanchem.combiomol.combertin-bioreagent.com It is utilized as a synthetic intermediate in the creation of other molecules. caymanchem.comcaymanchem.combiomol.combertin-bioreagent.com For instance, it plays a role in the synthesis of 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones, which are being investigated as antagonists for the chemokine (C-X-C motif) receptor 2 (CXCR2). caymanchem.comcaymanchem.combiomol.combertin-bioreagent.com
Furthermore, this compound is included in analytical standards for the detection and quantification of N-nitrosamines in various products, including pharmaceuticals. veeprho.comuniv-lyon1.frthermofisher.com The development of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution mass spectrometry (LC-HRAM-MS), is crucial for monitoring the presence of nitrosamine (B1359907) impurities. univ-lyon1.frthermofisher.com this compound is also used in studies related to the photochemical reactions of nitrosamines. veeprho.com Its presence has been noted in investigations of nitrosamines in consumer products like cosmetics, originating from rubber components. juniperpublishers.com
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C8H10N2O | caymanchem.combiomol.combiosynth.com |
| Molecular Weight | 150.18 g/mol | biosynth.com |
| Appearance | Clear amber or yellow liquid | nih.govchemicalbook.com |
| Boiling Point | 266 °F at 760 mmHg | nih.govnoaa.gov |
| Density | 1.087 g/cm³ | biosynth.com |
| Water Solubility | Insoluble | nih.govchemicalbook.comnoaa.gov |
| CAS Number | 612-64-6 | caymanchem.combiomol.combiosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-phenylnitrous amide | |
|---|---|---|
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InChI |
InChI=1S/C8H10N2O/c1-2-10(9-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
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InChI Key |
WXRXVZXYLBWKRG-UHFFFAOYSA-N | |
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Canonical SMILES |
CCN(C1=CC=CC=C1)N=O | |
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Molecular Formula |
C8H10N2O | |
| Record name | N-NITROSO-N-ETHYLANILINE | |
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DSSTOX Substance ID |
DTXSID5025786 | |
| Record name | N-Nitroso-N-ethylaniline | |
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Molecular Weight |
150.18 g/mol | |
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Physical Description |
N-nitroso-n-ethylaniline appears as clear amber or yellow liquid. (NTP, 1992) | |
| Record name | N-NITROSO-N-ETHYLANILINE | |
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Boiling Point |
266 °F at 760 mmHg (NTP, 1992) | |
| Record name | N-NITROSO-N-ETHYLANILINE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | N-NITROSO-N-ETHYLANILINE | |
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Density |
1.0874 (NTP, 1992) - Denser than water; will sink | |
| Record name | N-NITROSO-N-ETHYLANILINE | |
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CAS No. |
612-64-6 | |
| Record name | N-NITROSO-N-ETHYLANILINE | |
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| Record name | N-Nitroso-N-ethylaniline | |
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| Record name | Ethyl-N-nitrosoaniline, N- | |
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| Record name | N-ethyl-N-nitrosoaniline | |
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| Record name | ETHYL-N-NITROSOANILINE, N- | |
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Chemical Synthesis and Formation Mechanisms of N Nitroso N Ethylaniline
Established Synthetic Routes
Conventional Methodologies
The primary and most conventional method for synthesizing N-Nitroso-N-ethylaniline involves the reaction of N-ethylaniline with a nitrosating agent, typically nitrous acid (HNO₂) orgsyn.orgijpsjournal.com. Nitrous acid is commonly generated in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions orgsyn.orgijpsjournal.com.
The reaction is typically carried out in an aqueous medium. N-ethylaniline is first dissolved in a mixture of a strong acid, such as hydrochloric acid, and water, often with cooling using ice to maintain a low temperature (below 10°C) orgsyn.org. A solution of sodium nitrite is then added gradually to the stirred mixture orgsyn.org. The acidic environment protonates the nitrite to form nitrous acid, which then reacts with the secondary amine functionality of N-ethylaniline to yield the N-nitroso derivative europa.eu. The resulting this compound, being an oily liquid and insoluble in water, can be separated from the aqueous layer orgsyn.org. Further purification can be achieved by extraction with an organic solvent like benzene (B151609) followed by distillation under reduced pressure orgsyn.org.
Other nitrosating agents can also be employed. For instance, tert-butyl nitrite (TBN) has been used for the N-nitrosation of secondary amines, including N-alkylanilines, under solvent-free conditions. rsc.orgresearchgate.net This method offers a chemo-selective approach, with aryl amines showing higher reactivity than benzyl (B1604629) or alkyl amines rsc.org. Another approach involves using N₂O₄ supported on cross-linked polyvinylpyrrolidone (B124986) (PVP), which acts as a solid, stable, and recyclable nitrosating agent thieme-connect.com. This reagent allows for the N-nitrosation of various aryl amines in a refluxing solvent like carbon tetrachloride thieme-connect.com.
| Method | Reagents | Conditions | Key Features |
| Acid-catalyzed Nitrosation | N-ethylaniline, Sodium Nitrite, Hydrochloric Acid | Aqueous medium, <10°C | High yield, common laboratory method. orgsyn.org |
| tert-Butyl Nitrite (TBN) | N-ethylaniline, tert-Butyl Nitrite | Solvent-free, room temperature or 45°C | Chemo-selective, high purity of product. rsc.orgresearchgate.net |
| Solid-supported N₂O₄ | N-ethylaniline, PVP-N₂O₄ | Refluxing Carbon Tetrachloride | Heterogeneous, recyclable reagent, easy work-up. thieme-connect.com |
Non-Conventional Synthetic Approaches (e.g., Electrochemical, Photochemical)
Non-conventional methods for the synthesis of N-nitrosamines, including this compound, have been explored, offering potentially greener and more efficient alternatives.
Electrochemical Synthesis: An electrochemical approach has been developed for the synthesis of N-nitroso compounds from secondary amines using sodium nitrite in aqueous acetonitrile, which eliminates the need for additional electrolytes researchgate.net. This method is considered mild and avoids the use of harsh acids or toxic chemicals researchgate.net. Another electrochemical method utilizes nitromethane (B149229) as the nitrosation reagent under metal-free and oxidant-free conditions, providing good to excellent yields of various N-nitroso organic compounds rsc.org.
Photochemical Approaches: The photochemical behavior of N-nitrosamines has been studied, primarily focusing on their degradation. acs.orgnih.gov Photolysis of N-nitrosamines in acidic solution can lead to the cleavage of the N-N bond acs.org. For instance, the photolysis of N-nitroso-N-methylaniline in methanolic hydrochloric acid is relatively slow, with the majority of the starting material recovered cdnsciencepub.com. However, photolysis of other nitrosamines can lead to the formation of various products through complex reaction pathways cdnsciencepub.comcuny.edu. While not a primary synthetic route, understanding the photochemical reactivity is crucial. For example, photolysis of N-nitroso-N-methylaniline in the presence of air can produce ring-nitrated products alongside the corresponding nitramine acs.orgnih.gov.
| Approach | Methodology | Reagents/Conditions | Key Features |
| Electrochemical | Anodic oxidation of secondary amines | Sodium nitrite in aqueous acetonitrile | Mild conditions, avoids harsh acids. researchgate.net |
| Electrochemical | Reaction with nitromethane | Metal-free, oxidant-free | Good to excellent yields. rsc.org |
| Photochemical | UV irradiation | Acidic solution | Primarily leads to degradation, can form other products. acs.orgcdnsciencepub.com |
Formation Pathways in Complex Matrices
Precursors and Nitrosating Agents
This compound can form in various complex matrices when its precursors, N-ethylaniline or related compounds, come into contact with nitrosating agents.
Precursors: The primary precursor is N-ethylaniline nih.govchemicalbook.com. However, other compounds can also lead to its formation. For example, tertiary amines can undergo dealkylation followed by nitrosation europa.eu. Ethyl Centralite (N,N'-diethyl-N,N'-diphenylurea), a common stabilizer in propellants, is a significant precursor. ntu.edu.sgresearchgate.netat.ua During the aging of propellants, Ethyl Centralite degrades, and one of the subsequent reaction products is this compound ntu.edu.sgresearchgate.net.
Nitrosating Agents: A variety of nitrosating agents can initiate the formation of this compound.
Nitrous acid (HNO₂): Formed from nitrites (like sodium nitrite) in acidic environments, it is a primary nitrosating agent. ijpsjournal.comeuropa.eumdpi.com
Nitrogen oxides (NOx): These are generated during the decomposition of nitrate (B79036) esters in propellants and can react with stabilizer degradation products. ntu.edu.sgresearchgate.net Specifically, nitrogen dioxide (NO₂) is formed from the homolytic cleavage of the O-NO₂ bond in compounds like nitrocellulose ntu.edu.sg. Dinitrogen trioxide (N₂O₃) is another potent nitrosating agent formed from nitrous acid europa.eumdpi.com.
Nitrosyl halides: These can also act as nitrosating agents in specific conditions ijpsjournal.com.
Reaction Kinetics and Influencing Factors (e.g., pH, Temperature)
The rate of this compound formation is significantly influenced by several factors, most notably pH and temperature.
pH: The formation of N-nitrosamines from secondary amines and nitrite is highly pH-dependent. The reaction is generally favored under acidic conditions ijpsjournal.commdpi.com. The rate of nitrosation is dependent on the concentrations of both the unprotonated amine and the nitrosating agent, which is typically formed from nitrous acid europa.eu. At a pH of around 3.4, about half of the nitrite is in the reactive, protonated form (nitrous acid) europa.eu. However, a very low pH can decrease the concentration of the reactive unprotonated amine, thus slowing the reaction. The optimal pH for the formation of many N-nitrosamines is around pH 3 mdpi.com. Above pH 6, the reaction rates become insignificant mdpi.com.
Temperature: Higher temperatures generally increase the rate of N-nitrosamine formation. Studies have shown that the reaction rates are significantly higher at 50°C compared to 20°C mdpi.com. In the context of propellant degradation, elevated temperatures accelerate the decomposition of nitrate esters, leading to a higher concentration of nitrosating agents and consequently, a faster formation of this compound ntu.edu.sg.
| Factor | Influence on this compound Formation |
| pH | Formation is favored in acidic conditions, with an optimal pH often around 3. europa.eumdpi.com |
| Temperature | Increased temperature accelerates the reaction rate. ntu.edu.sgmdpi.com |
| Precursor Concentration | Higher concentrations of N-ethylaniline or its precursors increase the potential for formation. |
| Nitrosating Agent Concentration | Higher concentrations of nitrosating agents like nitrites or nitrogen oxides increase the rate of formation. europa.euntu.edu.sg |
Formation as Degradation Products (e.g., Propellant Stabilizers)
A significant pathway for the formation of this compound is through the degradation of stabilizers in energetic materials, particularly double-base propellants ntu.edu.sgresearchgate.net. These propellants contain nitrate esters like nitrocellulose and nitroglycerine, which are prone to slow chemical decomposition, even at room temperature ntu.edu.sg. This decomposition releases nitrogen oxides, which can act as catalysts for further degradation in an autocatalytic process ntu.edu.sg.
To prevent this, stabilizers such as Ethyl Centralite (N,N'-diethyl-N,N'-diphenylurea) are added ntu.edu.sgresearchgate.netat.ua. These stabilizers react with the nitrogen oxides, thereby slowing down the propellant's decomposition ntu.edu.sgresearchgate.net. However, in this process, the stabilizer itself is consumed and converted into a series of "daughter products" ntu.edu.sgresearchgate.net. This compound is one of the identified degradation products of Ethyl Centralite. ntu.edu.sg The formation of this compound and its subsequent nitrated derivatives, such as N-nitroso-2-nitro-N-ethylaniline and N-nitroso-4-nitro-N-ethylaniline, is a key indicator of the aging and degradation of these propellants. ntu.edu.sgresearchgate.net
Metabolic Biotransformation of N Nitroso N Ethylaniline
Enzymatic Activation Pathways
The activation of N-Nitroso-N-ethylaniline into biologically reactive species is primarily initiated by oxidative enzymes. This metabolic activation is a key step in its mechanism of toxicity.
The primary and most widely accepted pathway for the metabolic activation of many N-nitrosamines, including this compound, is through α-hydroxylation mediated by the Cytochrome P450 (CYP) superfamily of enzymes. acs.orgacs.org This enzymatic reaction involves the hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. acs.orgacs.org
Specifically for N-nitroso-N-methylaniline (NMA), a structurally similar compound, studies have shown that CYP2B1 and CYP2B2, isoforms of cytochrome P450, are involved in its metabolism. nih.gov NMA is a better substrate for CYP2B1 than for CYP2B2. nih.gov The α-hydroxylation of NMA is catalyzed by CYP2B1 and is considered an activation pathway. nih.gov This process leads to the formation of an unstable α-hydroxyalkyl nitrosamine (B1359907). acs.org In vitro studies with rat liver homogenates revealed that approximately 19% of NMA metabolism proceeds via the α-hydroxylation pathway. acs.orgpnas.org
| Compound | Enzyme | Metabolic Pathway | Key Finding | Source |
|---|---|---|---|---|
| N-Nitroso-N-methylaniline (NMA) | Cytochrome P450 2B1 | α-Hydroxylation | Participates in the activation of NMA. | nih.gov |
| N-Nitroso-N-methylaniline (NMA) | Cytochrome P450 2B2 | Metabolism | NMA is a poorer substrate for this enzyme compared to CYP2B1. | nih.gov |
| N-Nitroso-N-methylaniline (NMA) | Rat Liver Homogenate (in vitro) | α-Hydroxylation | Accounts for ~19% of total metabolism. | acs.orgpnas.org |
Following α-hydroxylation, the resulting α-hydroxyalkyl nitrosamine is chemically unstable and undergoes spontaneous decomposition. nih.govhesiglobal.org This breakdown releases an aldehyde and an alkyldiazonium ion. acs.org In the case of N-Nitroso-N-methylaniline, this process yields a benzenediazonium (B1195382) ion (BDI). nih.govnih.gov The benzenediazonium ion is a highly reactive electrophile. nih.gov
This reactive intermediate is capable of forming covalent adducts with cellular nucleophiles, including DNA. nih.govnih.gov The formation of a triazene (B1217601) adduct with adenine (B156593) residues in DNA has been demonstrated both in vitro and in vivo. nih.gov This adduct is hydrolytically unstable. nih.gov The reaction of the benzenediazonium ion with deoxyguanosine 3'-monophosphate (dGp) was found to be more than 23 times greater than with deoxyadenosine (B7792050) 3'-monophosphate (dAp). nih.gov Primary alkyl amines can also react with nitrosating agents to form highly reactive diazonium ions. europa.eu
Cytochrome P450-Mediated α-Hydroxylation
Detoxification Pathways
Concurrent with activation pathways, organisms also possess detoxification mechanisms to metabolize this compound into less harmful substances.
Enzymatic denitrosation is a significant detoxification pathway for N-nitrosamines. iarc.fr This process involves the removal of the nitroso group, leading to the formation of the corresponding amine and nitrite (B80452). iarc.fr For N-Nitroso-N-methylaniline (NMA), studies with liver microsomes from phenobarbital-pretreated mice have shown that aniline (B41778) is the main amine metabolite of denitrosation. nih.gov Smaller quantities of N-methylaniline and its metabolite, p-methylaminophenol, were also detected. nih.gov
The cytochrome P450 isoenzyme CYP2B2 has been shown to preferentially catalyze the denitrosation of NMA, which is considered a detoxification pathway. In contrast, CYP2B1 catalyzes both α-C-hydroxylation (activation) and denitrosation. nih.gov In vitro studies with Fischer 344 rats indicated that denitrosation is the dominant metabolic pathway for NMA, accounting for 81% of its metabolism.
| Compound | Enzyme/System | Metabolic Pathway | Major Metabolites | Source |
|---|---|---|---|---|
| N-Nitroso-N-methylaniline (NMA) | Mouse Liver Microsomes | Denitrosation | Aniline, N-methylaniline, p-methylaminophenol | nih.gov |
| N-Nitroso-N-methylaniline (NMA) | Cytochrome P450 2B2 | Denitrosation | - | |
| N-Nitroso-N-methylaniline (NMA) | Fischer 344 Rat (in vitro) | Denitrosation | Accounts for 81% of metabolism. |
Besides α-hydroxylation and denitrosation, other biotransformation routes may exist for this compound. For some nitrosamines, β- and γ-hydroxylation of the alkyl chains are known metabolic pathways. hesiglobal.org For instance, the γ-hydroxylation of N-nitrosodipropylamine (NDPA) leads to the formation of N-nitroso-3-hydroxypropylpropylamine. hesiglobal.org It is plausible that similar hydroxylations at positions other than the α-carbon could occur for this compound, although specific research on this is less documented. Another potential, though less common, pathway could be reduction of the nitroso group. For N-nitroso-N-methylaniline, it has been suggested that it could be reduced to 1-methyl-1-phenylhydrazine. acs.org
Enzymatic Denitrosation
In Vitro and In Vivo Metabolic Studies
Both in vitro and in vivo studies have been crucial in elucidating the metabolic fate of this compound and related compounds.
In vitro experiments using rat liver S-9 fractions (the post-mitochondrial supernatant) have been instrumental in studying the metabolism of N-nitroso-N-methylaniline (NMA). acs.org These studies revealed that only about 19% of NMA metabolism occurs via α-hydroxylation in this system. acs.orgpnas.org Furthermore, in vitro studies with purified cytochrome P450 enzymes, specifically CYP2B1 and CYP2B2, have detailed the specific roles of these enzymes in the activation and detoxification of NMA. nih.gov These reconstituted systems showed that CYP2B1 is more effective at metabolizing NMA than CYP2B2, with Vmax values of 3.3 and 1.6 nmol HCHO/min per nmol P450, respectively. nih.gov
In vivo studies have provided evidence for the formation of DNA adducts from NMA. Research on F344 rats treated with NMA demonstrated the formation of an unstable triazene adduct with adenine in liver DNA. nih.gov This provided strong evidence that the formation of the reactive benzenediazonium ion occurs in the living organism. nih.gov
| Study Type | System | Compound | Key Finding | Source |
|---|---|---|---|---|
| In Vitro | Rat Liver S-9 Fraction | N-Nitroso-N-methylaniline (NMA) | ~19% of metabolism is via α-hydroxylation. | acs.orgpnas.org |
| In Vitro | Purified CYP2B1 and CYP2B2 | N-Nitroso-N-methylaniline (NMA) | CYP2B1 is more efficient in metabolizing NMA than CYP2B2. | nih.gov |
| In Vivo | F344 Rats | N-Nitroso-N-methylaniline (NMA) | Formation of an unstable triazene adduct with adenine in liver DNA. | nih.gov |
Quantification of Metabolic Pathways (e.g., Nitrogen Evolution)
Information unavailable in search results.
Comparative Metabolism Across Biological Systems
Information unavailable in search results.
Molecular and Cellular Toxicological Mechanisms of N Nitroso N Ethylaniline
DNA Adduction and Repair Mechanisms
The carcinogenicity of many N-nitrosamines is initiated by metabolic activation, primarily through cytochrome P450-mediated hydroxylation at the α-carbon position. researchgate.netmdpi.com This process results in the formation of highly reactive diazonium ions that can alkylate DNA, leading to the formation of DNA adducts. researchgate.netacs.orgmdpi.com If not repaired, these adducts can cause mutations during DNA replication, a critical step in the initiation of cancer. researchgate.net
Formation of Triazene (B1217601) Adducts with DNA Bases (e.g., Adenine)
While much of the research on DNA adduct formation by N-nitrosamines has focused on simple alkylating agents, studies on N-nitroso-N-methylaniline (NMA), a closely related compound to NEAN, have provided evidence for the formation of unstable triazene adducts with DNA bases. nih.govnih.gov Metabolic activation of NMA generates a benzenediazonium (B1195382) ion (BDI). nih.gov This reactive intermediate can then couple with adenine (B156593) residues in DNA to form a triazene adduct. nih.gov Specifically, the BDI has been shown to react with the N6 position of adenine, forming a 6-(1-phenyltriazeno)purine adduct. It is plausible that NEAN undergoes a similar metabolic activation to form an ethyldiazonium ion, which could then form analogous triazene adducts with DNA bases.
Stability and Persistence of DNA Adducts
A significant characteristic of the triazene adducts formed from NMA is their hydrolytic instability. nih.gov The triazene linkage is prone to decomposition at physiological pH, which can regenerate the original adenine base. This instability makes the direct detection and quantification of these adducts challenging. Research on NMA has employed techniques such as reduction with sodium borohydride (B1222165) to stabilize the adduct for detection. nih.gov The persistence of DNA adducts is a critical factor in their carcinogenic potential. Adducts that are not efficiently removed by cellular repair mechanisms can lead to permanent mutations. While specific data on the persistence of NEAN-induced adducts is limited, studies on other N-nitrosamines have shown that the persistence of certain adducts, like O6-methylguanine, in specific tissues correlates with tumor development. nih.gov
Cellular DNA Repair Responses
Cells possess a range of DNA repair mechanisms to counteract the damage caused by chemical adducts. These pathways are crucial for maintaining genomic integrity. Different types of adducts are recognized and repaired by specific cellular machinery. europa.eu For instance, the DNA alkyltransferase protein is involved in the repair of O6-alkylguanine adducts. iarc.fr The cellular response to DNA damage can also involve the activation of checkpoint signaling pathways. For example, N-nitroso-N-ethylurea (NEU), a DNA ethylating agent, has been shown to activate major checkpoint kinases like Chk1 and Chk2, which coordinate cell cycle arrest to allow time for DNA repair. nih.gov It is expected that the DNA adducts formed by NEAN would also trigger these cellular DNA repair responses. However, if the damage overwhelms the repair capacity or if the repair mechanisms are deficient, mutations can become fixed in the genome.
Oxidative Stress and Cellular Damage
In addition to direct covalent binding to macromolecules, the metabolism of some N-nitroso compounds can contribute to oxidative stress. imrpress.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Some arylamine compounds, which share structural similarities with the breakdown products of certain nitrosamines, can induce oxidative DNA damage through the generation of ROS in the presence of metal ions. imrpress.com This oxidative damage can include single- and double-strand DNA breaks and the formation of oxidized DNA bases, further contributing to the genotoxic burden on the cell. nih.govnih.gov While the direct role of NEAN in inducing oxidative stress is not well-documented, the metabolic pathways of related compounds suggest it as a potential mechanism of cellular damage. smolecule.comimrpress.com
Genotoxicity and Mutagenicity Assessments of N Nitroso N Ethylaniline
In Vitro Genotoxicity Studies (e.g., Ames Assay, Sister Chromatid Exchange)
In vitro tests are fundamental in assessing the mutagenic potential of chemical compounds. For N-nitrosamines like NEAN, these assays often require metabolic activation to elicit a genotoxic response. tandfonline.com
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemicals by measuring their ability to induce reverse mutations in various strains of Salmonella typhimurium and Escherichia coli. europa.eunih.gov The mutagenicity of N-nitrosamines in the Ames test can be influenced by the type of metabolic activation system (S9 fraction) and the specific testing protocol used. tandfonline.comnih.gov For instance, the pre-incubation method is often more sensitive than the plate incorporation method for detecting the mutagenicity of some nitrosamines. tandfonline.comnih.gov
N-Nitroso-N-ethylaniline has been evaluated in the Ames test with mixed results, which can be dependent on the specific conditions of the assay. In one study, NEAN was reported as positive in the Ames test with metabolic activation (+S9) in Salmonella typhimurium strains TA98, TA100, TA1535, and E. coli strain WP2uvrA. scribd.com Another report also indicated a positive result for NEAN in the Ames test. researchgate.net The choice of the S9 fraction, for example from rat or hamster liver, and its concentration can significantly impact the outcome of the test for nitrosamines. europa.eunih.gov It has been recommended that for N-nitrosamines, enhanced testing conditions, such as using both rat and hamster liver S9 at a 30% concentration and a 30-minute pre-incubation period, should be employed to increase the sensitivity of the assay. europa.eu
Sister Chromatid Exchange (SCE)
While the Ames test assesses point mutations, the Sister Chromatid Exchange (SCE) assay is used to detect reciprocal exchanges of DNA between sister chromatids, which can indicate genotoxic activity. For the related compound, N-Nitroso-N-methylaniline (NMA), it was found that it did not induce sister chromatid exchanges in mammalian cells. nih.gov Information specifically on NEAN's activity in the SCE assay is less readily available in the provided search results.
Table 1: Summary of In Vitro Genotoxicity Data for this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Ames Test | S. typhimurium TA98, TA100, TA1535; E. coli WP2uvrA | +S9 | Positive | scribd.com |
| Ames Test | Not Specified | Not Specified | Positive | researchgate.net |
In Vivo Mutagenicity Studies
In vivo mutagenicity studies are crucial for understanding the genotoxic potential of a substance within a whole organism, taking into account metabolic and detoxification processes. While specific in vivo mutagenicity data for this compound is not extensively detailed in the provided search results, the host-mediated assay is a relevant method for detecting the mutagenic activity of N-nitroso compounds formed in vivo. nih.gov This type of assay involves administering the test compound to a host animal which also contains an indicator microorganism, allowing for the detection of mutagenic metabolites produced by the host. nih.gov
For many N-nitrosamines, there is a recognized need for more comprehensive in vivo mutation data to better assess their risk. medicinesforeurope.com Emerging data from in vivo transgenic and other gene mutation test systems are showing that many nitrosamine (B1359907) drug substance-related impurities (NDSRIs) have lower potency than smaller nitrosamines. medicinesforeurope.com The use of in vivo mutation data is supported for assessing the relative potency of nitrosamines. medicinesforeurope.com
Linkage to DNA Adduct Formation and Mutagenic Potency
The carcinogenicity of N-nitrosamines is largely attributed to their metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive electrophiles that can bind to DNA, forming DNA adducts. mdpi.comresearchgate.net These DNA adducts, if not repaired, can lead to mutations and genomic instability, which are key events in the initiation of cancer. researchgate.net
The metabolic activation of N-nitrosamines typically involves α-hydroxylation, which generates an unstable intermediate that decomposes to a highly reactive alkyl diazonium ion. researchgate.netacs.org This ion can then alkylate DNA bases, with common sites of alkylation being the N7 and O6 positions of guanine (B1146940) and the O4 position of thymine. researchgate.net
For the related compound N-Nitroso-N-methylaniline (NMA), research has shown that it forms an unstable triazene (B1217601) adduct with adenine (B156593) in DNA both in vitro and in vivo. nih.govacs.org This was demonstrated by treating DNA exposed to NMA or its metabolic product, the benzenediazonium (B1195382) ion, with sodium borohydride (B1222165), which stabilized the adduct for detection. nih.gov While NMA itself was not mutagenic in the standard Ames assay, the formation of these DNA adducts is a strong indicator of its carcinogenic mechanism. nih.govnih.gov
The mutagenic potency of different N-nitrosamines can vary widely, which is influenced by factors such as the efficiency of metabolic activation and the stability and repair of the resulting DNA adducts. medicinesforeurope.com Smaller DNA adducts are generally considered to have higher mutagenic potency than larger, bulkier adducts. medicinesforeurope.com Recent studies using metabolically competent human HepaRG cells have shown that various nitrosamines can induce DNA damage, as measured by the CometChip assay, and cause increases in micronucleus frequency, indicating both clastogenic and aneugenic potential. researchgate.net
Carcinogenesis Research on N Nitroso N Ethylaniline
Mechanisms of Carcinogenic Action
Role of Metabolic Activation in TumorigenesisAll N-nitrosamines are understood to require metabolic activation to exert carcinogenic effects, a process generally catalyzed by cytochrome P450 (CYP) enzymes.mdpi.comnih.govnih.govThis activation typically involves α-hydroxylation, leading to the formation of reactive electrophiles that can alkylate DNA.nih.govnih.gov
For N-Nitroso-N-methylaniline (NMA), research has identified that cytochrome P450 enzymes, specifically CYP2B1 and CYP2B2, are involved in its metabolism. nih.govscispace.com This process leads to the formation of a benzenediazonium (B1195382) ion, which is considered the ultimate carcinogenic metabolite responsible for its DNA-binding activity. nih.govnih.govnih.gov While it is plausible that NEA undergoes a similar metabolic process, specific studies detailing the enzymatic pathways and reactive intermediates for N-Nitroso-N-ethylaniline are not found in the reviewed literature.
Comparative Carcinogenicity with Related N-Nitrosamines
Direct comparative studies on the carcinogenicity of this compound against other N-nitrosamines are scarce. The available information often contrasts more widely studied compounds. For example, N-Nitroso-N-methylaniline (NMA) is known to be a potent esophageal carcinogen in rats, while its substituted analogs show varied, and sometimes weaker, carcinogenic activity. nih.gov Ethylating agents are noted in some contexts to be more carcinogenic than methylating agents, though this is a general observation and not a specific finding for NEA versus NMA. researchgate.net Given the limited data and a report suggesting NEA may be non-carcinogenic in certain assays, its potency relative to compounds like N-nitrosodiethylamine (NDEA) or NMA cannot be definitively established. bertin-bioreagent.comcaymanchem.com
Structure Activity Relationship Sar Studies for N Nitroso N Ethylaniline and Analogues
Structural Features Influencing Carcinogenic Potency
The carcinogenicity of N-nitrosamines, including N-Nitroso-N-ethylaniline, is intrinsically linked to their molecular structure. The metabolic activation of these compounds is a key step in their carcinogenic pathway. europa.euusp.org This process often involves α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. acs.orgfrontiersin.orgresearchgate.net The presence and accessibility of α-hydrogens are therefore critical determinants of carcinogenic potential. europa.eufda.gov
Structural features that can influence this metabolic activation and, consequently, carcinogenic potency include:
α-Carbon Substitution: The degree of substitution on the carbon atom adjacent (alpha) to the nitroso group significantly impacts potency. Increased substitution can sterically hinder the enzymatic α-hydroxylation, thereby reducing carcinogenic activity. europa.euresearchgate.net
Alkyl Chain Length and Branching: Variations in the alkyl groups attached to the nitrogen atom can alter the compound's lipophilicity and interaction with metabolic enzymes. For instance, some studies suggest that a large nitrosamine (B1359907) compound would not necessarily be less mutagenic or carcinogenic. fda.gov
Presence of Activating and Deactivating Groups: Electron-withdrawing or -donating groups near the N-nitroso center can modulate the electronic environment, affecting the stability of intermediates formed during metabolic activation. europa.eufda.gov For example, a deactivating feature can lower the carcinogenic potency. medicinesforeurope.com
A Carcinogenic Potency Categorization Approach (CPCA) has been developed to classify N-nitrosamines based on these structural features. europa.eufda.gov This approach assigns a potency category and a corresponding acceptable intake (AI) limit based on the presence of activating or deactivating structural elements. europa.eu
Table 1: Structural Features and their Influence on Carcinogenic Potency of N-Nitrosamines
| Structural Feature | Influence on α-Hydroxylation | Effect on Carcinogenic Potency |
| Presence of α-hydrogens | Essential for metabolic activation | Increases potency |
| Steric hindrance at α-carbon | Hinders enzymatic access | Decreases potency europa.euresearchgate.net |
| Electron-withdrawing groups | May decrease stability of intermediates | Can decrease potency |
| Electron-donating groups | May stabilize intermediates | Can increase potency |
Electronic and Steric Effects on Reactivity
The reactivity of this compound and its analogs is governed by a combination of electronic and steric factors. These factors influence the initial metabolic activation step and the subsequent reactions of the resulting intermediates.
Electronic Effects: The electronic nature of substituents on the aniline (B41778) ring and the ethyl group can influence the reactivity of the N-nitroso group. Electron-donating groups can increase the electron density on the nitrogen atom, potentially affecting the ease of metabolic activation. Conversely, electron-withdrawing groups can decrease electron density, which may impact the stability of the diazonium ion formed after α-hydroxylation. The stability of this diazonium ion is a critical factor in its ability to act as an alkylating agent and react with DNA, a key event in carcinogenesis. europa.eu
Steric Effects: Steric hindrance around the α-carbon of the ethyl group can significantly impede the approach of CYP enzymes, thereby slowing down or preventing the crucial α-hydroxylation step. researchgate.net This steric inhibition is a major factor in reducing the carcinogenic potency of certain N-nitrosamines. researchgate.net For example, the presence of bulky groups near the α-carbon can dramatically reduce carcinogenic potency in animal studies. researchgate.net
Research has shown that for N-nitroso-N-methylaniline, substituents on the aromatic ring affect the rate of rearrangement reactions, indicating the role of electronic effects. sci-hub.se For instance, methyl and methoxy (B1213986) groups increase the reaction rate, while chloro and nitro groups decrease it. sci-hub.se
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hazard Assessment
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that are increasingly used to predict the toxicological properties of chemicals, including the carcinogenic potency of N-nitrosamines. researchgate.netnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net
For N-nitrosamines, QSAR models have been developed to predict their carcinogenic risk without the need for extensive and time-consuming animal testing. researchgate.net These models utilize various molecular descriptors that quantify different aspects of the chemical structure, such as electronic properties, steric parameters, and lipophilicity. tandfonline.comnih.gov
Several approaches to QSAR modeling for N-nitrosamines have been explored:
Regression-based models: These models aim to predict a continuous endpoint, such as the tumorigenic dose 50 (TD₅₀), which is a measure of carcinogenic potency. tandfonline.com
Classification models: These models categorize compounds into different potency classes (e.g., high, medium, low). researchgate.net
Mechanistic QSAR: These studies attempt to incorporate knowledge of the metabolic activation pathway into the model, using descriptors related to chemical reactivity and transport properties. nih.gov
The development of robust QSAR models is challenged by the limited availability of high-quality carcinogenicity data for a diverse range of N-nitrosamines. researchgate.netchemrxiv.org However, ongoing efforts are focused on improving these models by incorporating quantum mechanical calculations and expanding the training datasets. researchgate.netnih.govresearchgate.net
Table 2: Examples of Descriptors Used in QSAR Models for N-Nitrosamines
| Descriptor Type | Example | Relevance to Carcinogenicity |
| Electronic | HOMO/LUMO energies, Dipole moment | Relates to chemical reactivity and stability of intermediates researchgate.net |
| Steric | Molecular volume, Surface area | Reflects steric hindrance to metabolic activation researchgate.net |
| Topological | Connectivity indices | Describes molecular shape and branching |
| Physicochemical | LogP (lipophilicity) | Influences absorption, distribution, and transport tandfonline.com |
Read-Across Approaches and Analog-Based Predictions
Read-across is a toxicological assessment method that uses data from well-studied "source" or "analog" compounds to predict the properties of a "target" compound that has limited data. instem.comacs.org This approach is particularly valuable for assessing the risks of N-nitrosamines for which specific carcinogenicity data are unavailable. efpia.eunih.gov
The scientific justification for a read-across assessment relies on the structural and metabolic similarity between the target compound and the chosen analog. acs.org For this compound, suitable analogs would be other N-nitrosamines with similar structural features in the immediate vicinity of the N-nitroso group. nih.govmulticase.com
Key considerations for a scientifically sound read-across include:
Structural Similarity: The analog should share key structural motifs with the target compound, particularly around the site of metabolic activation. multicase.comveeprho.com
Metabolic Similarity: The metabolic pathways of the analog and the target compound should be comparable. lhasalimited.org
Data Quality: The toxicological data for the analog must be robust and reliable. lhasalimited.org
Regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have endorsed the use of read-across for deriving acceptable intake limits for N-nitrosamine impurities in pharmaceuticals. acs.orgnih.gov This approach allows for a more refined risk assessment than simply applying a class-specific limit. nih.gov For instance, N-nitrosomethylaniline has been used as a read-across analog to derive an acceptable intake for a group of structurally similar N-nitrosamines. nih.gov
Advanced Analytical Methodologies for N Nitroso N Ethylaniline Research
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental tool for isolating N-Nitroso-N-ethylaniline from other compounds within a sample, a critical step for accurate identification and quantification. The two primary chromatographic techniques utilized are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). ijpsjournal.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally sensitive compounds like NNEA. b-cdn.net In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The differential interactions of the analytes with the stationary phase lead to their separation.
For the analysis of N-nitrosamines, including NNEA, reversed-phase HPLC is commonly employed. b-cdn.netresearchgate.net This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. thermofisher.comlcms.cz The separation is based on the hydrophobicity of the compounds.
A study on the degradation of the propellant stabilizer Centralite I, which forms 2-nitro-N-nitroso-N-ethylaniline, utilized HPLC with a reversed-phase C18 column. researchgate.net This research highlighted the ability of HPLC to separate isomeric forms of related nitroso compounds. researchgate.net Another method for the simultaneous determination of various N-nitrosamines employed a Hypersil GOLD™ Phenyl LC column with a gradient elution of water and methanol containing formic acid. thermofisher.com
Table 1: Example HPLC Parameters for N-Nitrosamine Analysis
| Parameter | Condition |
| Column | Hypersil GOLD™ Phenyl (100 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
This table presents a representative set of HPLC conditions and may vary depending on the specific application and instrumentation.
Gas Chromatography (GC)
Gas Chromatography (GC) is a highly effective technique for the separation of volatile and thermally stable compounds. ijpsjournal.com In GC, a gaseous mobile phase (carrier gas) transports the sample through a column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase lining the column.
GC is particularly well-suited for the analysis of volatile nitrosamines. ijpsjournal.comrestek.com The choice of column is critical for achieving good separation. For instance, an Rxi-624Sil MS column has been shown to provide excellent separation of various nitrosamines in a short analysis time. restek.com
It's important to note that some N-nitrosamines can be thermally labile, meaning they can degrade at high temperatures used in the GC injector port. restek.com For example, N-nitrosodiphenylamine is known to degrade to diphenylamine. epa.gov Therefore, careful optimization of the injector temperature is crucial to prevent the degradation of NNEA during analysis.
Mass Spectrometry-Based Detection and Quantification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic system (LC-MS or GC-MS), it provides a powerful tool for both the identification and quantification of compounds with high specificity and sensitivity. ijpsjournal.com This is especially critical for trace-level analysis of substances like NNEA.
LC-MS/MS and LC-HRMS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are the state-of-the-art techniques for the analysis of N-nitrosamines, including NNEA. ijpsjournal.comb-cdn.netthermofisher.com These methods offer exceptional sensitivity and selectivity, allowing for the detection and quantification of trace amounts of the target analyte in complex matrices. ijpsjournal.com
In a study by Thermo Fisher Scientific, a highly sensitive and robust LC-HRAM-MS method was developed for the simultaneous quantitation of sixteen nitrosamines, including this compound (NNEA). thermofisher.com This method utilized a Vanquish Flex Quaternary UHPLC system coupled to a Q Exactive Plus Orbitrap mass spectrometer. thermofisher.com The use of High-Resolution Accurate-Mass (HRAM) MS allows for precise mass measurements, which greatly enhances the confidence in compound identification. thermofisher.comlcms.cz
LC-MS/MS operates by selecting a specific precursor ion (the molecular ion of NNEA in this case) in the first mass spectrometer, fragmenting it, and then detecting specific product ions in the second mass spectrometer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and improves the signal-to-noise ratio, leading to very low detection limits. thermofisher.com
Table 2: Example LC-MS/MS Parameters for NNEA Analysis
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Precursor Ion (m/z) | 151.0866 |
| Product Ion 1 (m/z) | 105.0699 |
| Product Ion 2 (m/z) | 77.0386 |
| Collision Energy | Optimized for fragmentation |
This table illustrates typical mass spectrometry settings for NNEA analysis. The specific m/z values correspond to the protonated molecule and its characteristic fragments.
GC-MS/MS
For volatile nitrosamines, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a preferred method due to its high selectivity and low detection limits. ijpsjournal.comb-cdn.netrestek.com Similar to LC-MS/MS, GC-MS/MS provides enhanced specificity by monitoring specific precursor-to-product ion transitions. restek.com This is crucial for distinguishing target analytes from matrix interferences. restek.com
The development of fast GC-MS methods has enabled the rapid screening of a wide range of low molecular weight nitrosamines. nih.gov While direct liquid injection is a common sample introduction technique, headspace sampling can be used for more volatile nitrosamines to minimize matrix introduction into the system. ijpsjournal.comrestek.com
Sample Preparation Techniques for Trace Analysis (e.g., SPE, SPME, LLE, DLLME)
Effective sample preparation is a critical prerequisite for the successful trace analysis of this compound. The primary goals of sample preparation are to extract the analyte from the sample matrix, concentrate it, and remove interfering substances. b-cdn.net Several techniques are commonly employed, including Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), and Dispersive Liquid-Liquid Microextraction (DLLME). ijpsjournal.com
Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and cleanup of nitrosamines from various matrices, including water and pharmaceutical products. b-cdn.netnih.govthermofisher.com In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a suitable solvent. For nitrosamine (B1359907) analysis in water, coconut carbon-based SPE cartridges are often recommended. thermofisher.com
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase. nih.govscirp.org The fiber is exposed to the sample (either in the liquid phase or the headspace above it), and the analytes partition onto the coating. The fiber is then directly inserted into the injector of a gas chromatograph for thermal desorption and analysis. SPME is known for its simplicity, speed, and high selectivity. nih.gov
Liquid-Liquid Extraction (LLE) is a traditional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. b-cdn.net Dichloromethane is a commonly used extraction solvent for nitrosamines. b-cdn.netscirp.org After extraction, the organic layer containing the analyte is separated and concentrated for analysis.
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. ijpsjournal.com This creates a cloudy solution of fine droplets, maximizing the surface area for extraction and leading to a very fast and efficient process.
Table 3: Comparison of Sample Preparation Techniques for NNEA Analysis
| Technique | Principle | Advantages | Disadvantages |
| SPE | Partitioning between a solid sorbent and a liquid sample. | High enrichment factors, good cleanup. | Can be time-consuming, requires solvents. |
| SPME | Partitioning between a coated fiber and a sample. | Fast, solvent-free, high selectivity. nih.gov | Fiber can be fragile, limited sample capacity. |
| LLE | Partitioning between two immiscible liquid phases. | Simple, well-established. | Requires large volumes of organic solvents, can be labor-intensive. |
| DLLME | Micro-extraction based on a ternary solvent system. | Fast, high enrichment factor, low solvent consumption. ijpsjournal.com | Can be sensitive to matrix effects. |
The choice of the most appropriate sample preparation technique depends on factors such as the sample matrix, the required detection limits, and the available instrumentation.
Isomeric and Conformational Analysis in Analytical Studies
The analysis of this compound is complicated by the existence of isomers, which include both structural isomers and conformational isomers (rotamers). Understanding and distinguishing these isomeric forms are critical for accurate identification and quantification, as well as for comprehending the compound's behavior in various matrices. Advanced analytical methodologies are essential for resolving and characterizing these closely related chemical entities.
Detection and Characterization of Rotamers and Structural Isomers
The structural complexity of this compound gives rise to different types of isomers. Structural isomers, such as C-nitroso compounds (e.g., p-nitroso-N-ethylaniline), have the same molecular formula but different atomic connectivity. These can potentially form under conditions that promote electrophilic substitution on the aromatic ring, such as the Fischer-Hepp rearrangement in acidic media. cdnsciencepub.com
More commonly encountered in analytical studies are rotational isomers, or rotamers (also known as conformers or atropisomers). These isomers result from the restricted rotation around the nitrogen-nitrogen (N-N) single bond. This restricted rotation is due to the partial double bond character of the N-N bond, a consequence of the delocalization of the lone pair of electrons from the amine nitrogen into the N=O group. caymanchem.comchemicalbook.com This creates a significant energy barrier to rotation, making the different spatial arrangements of the ethyl and phenyl groups relative to the nitroso group stable enough to be detected as distinct species at or near room temperature. caymanchem.comchemicalbook.com These stable forms are often referred to as cis (Z) and trans (E) isomers. caymanchem.com
The presence of these rotamers can be observed in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), where a single pure sample of an N-nitrosamine may present as two separate peaks. caymanchem.comchromforum.org The ability to separate these rotamers depends on the energy barrier to interconversion and the resolving power of the analytical method. caymanchem.combeilstein-journals.org For instance, the analysis of this compound by GC-MS has been noted, though thermal lability can present a challenge, potentially affecting the observed isomeric ratio. chemicalbook.com
Spectroscopic Techniques (e.g., NMR, Microwave Spectroscopy)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and microwave spectroscopy, are powerful tools for the investigation of the isomeric and conformational landscape of N-nitrosamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for observing and characterizing rotamers of N-nitrosamines in solution. chemicalbook.com Because the electronic environment of the nuclei in each rotamer is slightly different, they produce distinct signals in the NMR spectrum. caymanchem.com This can manifest as a doubling of signals for the protons and carbons near the nitrosamino group. chemicalbook.com
Early research into the NMR spectra of various nitrosamines, including this compound, interpreted the complex spectra as evidence of hindered rotation around the N-N bond. acs.org For asymmetrical nitrosamines, the presence of two distinct sets of signals for the alkyl groups confirms the existence of stable rotational isomers. caymanchem.com For example, in a study of N-nitroso methylethylamine, the methylene (B1212753) protons of the two rotamers showed different chemical shifts. caymanchem.com While detailed, modern high-resolution NMR data specifically assigning the chemical shifts for the individual rotamers of this compound is not extensively published, the principles established for the N-nitrosamine class are directly applicable. The ratio of the integrated intensities of the corresponding signals in the NMR spectrum can be used to determine the relative population of each rotamer in solution under specific conditions. caymanchem.com
Microwave Spectroscopy
Microwave spectroscopy provides highly precise data on the rotational constants of molecules in the gas phase, allowing for the definitive determination of their geometry and conformation. While specific microwave spectroscopy studies on this compound are not prominent in the literature, research on the closely related compound, N-nitroso-N-methylaniline, offers valuable insights. researchgate.net
In a study of N-nitroso-N-methylaniline, the microwave spectrum indicated the presence of only one dominant rotamer. researchgate.net The rotational constants derived from the spectrum were consistent with a model where the benzene (B151609) ring is positioned exo (away from) the nitroso group. researchgate.net Furthermore, the data suggested a non-planar structure where the plane of the benzene ring is twisted by approximately 30 degrees relative to the plane containing the heavy atoms of the N-nitroso-N-methyl group. researchgate.net Such findings for a structural analog strongly suggest that this compound would also adopt a preferred, non-planar conformation in the gas phase.
Environmental Occurrence, Fate, and Transformation of N Nitroso N Ethylaniline
Presence in Environmental Compartments (e.g., Water, Air)
N-nitrosamines are recognized as environmental contaminants found in air and water. acs.org While specific data on the widespread environmental levels of N-Nitroso-N-ethylaniline are limited, information on related N-nitrosamines provides context. For instance, N-nitrosodimethylamine (NDMA) is a notable water contaminant, often resulting from disinfection byproducts in water treatment processes. acs.orgeuropa.eu NDMA has been detected in drinking water, with an average concentration of 17.7 ± 4.7 ng/L in one study. mdpi.com
This compound is described as a yellow oil or liquid and is insoluble in water. chemicalbook.comnih.govnoaa.gov This low water solubility suggests that if released into aquatic environments, it would not readily dissolve. nih.govnoaa.govnoaa.gov In outdoor air, N-nitrosamines are generally short-lived due to rapid degradation by sunlight. acs.org However, they can accumulate in indoor air, particularly at industrial sites. acs.org Given that this compound has relatively low production volumes, significant widespread presence in ambient air is considered unlikely. env.go.jp
Interactive Table: Physical Properties of this compound
| Property | Value | Source |
| Physical State | Yellow Oil / Liquid | chemicalbook.comnih.gov |
| Water Solubility | Insoluble (< 1 mg/mL at 68°F) | nih.govnoaa.gov |
| Molecular Weight | 150.18 g/mol | biosynth.com |
| Density | 1.087 g/cm³ | biosynth.com |
Photolytic Degradation Mechanisms and Products
Photolysis, or degradation by light, is a primary mechanism for the breakdown of N-nitrosamines in the environment, especially in sunlit surface waters and the atmosphere. acs.orgnih.gov The photolytic degradation of N-nitrosamines like this compound involves the cleavage of the N-N bond upon UV irradiation. acs.org
Studies on the photolysis of a related compound, N-nitroso-N-methylaniline, in the presence of air, have shown the formation of several products. The primary reaction involves the homolytic scission of the N–N bond. This leads to the formation of a corresponding nitramine and ring-nitrated products. acs.orgnih.govmit.edu The nitrated products are formed from the subsequent photolysis of the initial nitramine product. acs.orgnih.gov In the absence of air and in acidic conditions, the photolysis of N-nitrosodialkylamines can yield the parent amines. cdnsciencepub.comnih.gov
The efficiency of photolytic degradation can be influenced by environmental conditions such as pH. nih.gov For many N-nitrosamines, the quantum yield of decomposition is relatively constant across a pH range of 2-8. acs.orgnih.gov
Interactive Table: Photolysis Products of N-nitroso-N-methylaniline (in air)
| Product Type | Specific Compound(s) | Source |
| Nitramine | N-methyl-N-nitroaniline | acs.orgnih.gov |
| Ring-Nitrated Products | p-nitro derivatives | acs.orgnih.gov |
| Amine | N-methylaniline | cuny.edu |
Implications for Environmental Monitoring and Risk Assessment
The presence of N-nitrosamines like this compound in the environment necessitates effective monitoring and risk assessment strategies. acs.org The potential for N-nitrosamines to form as byproducts of industrial processes and water treatment highlights the importance of monitoring these sources. acs.orgeuropa.eu
For risk assessment, authorities establish guidelines for acceptable levels in various media. For example, control limits for NDMA in drinking water have been set by various agencies, such as 10 ng/l in Germany. europa.eu Although this compound has relatively low production volume, its potential risks are considered. env.go.jp Risk assessment models, like the Mackay-Type Level III Fugacity Model, can predict the environmental compartment where a chemical is most likely to accumulate. For a related compound, N-ethylaniline, the model predicted the highest distribution ratio in soil. env.go.jp
Analytical methods are crucial for monitoring. Liquid chromatography combined with mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques used to detect and quantify N-nitrosamines in various samples, including water and food. biosynth.comjuniperpublishers.com The development of sensitive analytical methods allows for the detection of trace amounts of these compounds, which is essential for enforcing regulatory limits and protecting public health. europa.eujuniperpublishers.com
Computational and Theoretical Chemistry Approaches in N Nitroso N Ethylaniline Research
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations offer a first-principles approach to understanding the complex sequence of events that transform a relatively inert parent nitrosamine (B1359907) into a reactive species capable of damaging cellular components. nih.gov These calculations can reliably model reaction profiles, including intermediates and transition states, to quantify the thermodynamic and kinetic parameters of the activation and deactivation pathways. nih.gov While specific data for N-Nitroso-N-ethylaniline is limited, extensive research on its close structural analog, N-Nitroso-N-methylaniline (NMA), provides a strong basis for understanding its likely behavior. frontiersin.orgfrontiersin.org
The generally accepted activation pathway for N-nitrosamines begins with metabolic α-carbon hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the body. frontiersin.orguniroma1.it This initial step is typically strongly exothermic and not considered rate-determining. nih.gov The resulting α-hydroxy nitrosamine is unstable and undergoes a series of spontaneous transformations, ultimately forming a highly reactive diazonium ion, which is the key species responsible for DNA alkylation and subsequent tumor formation. frontiersin.orgmdpi.com
Activation and deactivation profiles map the changes in Gibbs free energy throughout the reaction pathway, revealing the stability of intermediates and the energy required to overcome reaction barriers. For aryl-N-nitrosamines like NMA, the profile shows distinct steps following the initial α-hydroxylation. researchgate.net
Quantum chemical calculations for NMA reveal that the first step after hydroxylation, a proton transfer, is endothermic, requiring an input of energy. frontiersin.org The subsequent reaction to form the diazonium ion is then exothermic. The diazonium ion is a critical juncture in the pathway; it can either proceed down an "activation" route by reacting with DNA or be neutralized via a "deactivation" route, for example, by reacting with water. nih.gov
Computational studies on NMA have determined the relative free energies for key steps in its activation pathway. frontiersin.org The proton transfer from the hydroxylated intermediate is endothermic by approximately +6.0 kcal/mol. frontiersin.org This is followed by further steps leading to the reactive diazonium ion. The balance between the formation of DNA adducts (activation) and water adducts (deactivation) from this ion is crucial in determining the compound's carcinogenic potency. nih.gov
| Reaction Step | Parameter | Energy (kcal/mol) | Reference |
|---|---|---|---|
| Proton Transfer (Hydroxylated Intermediate → Intermediate 2) | Activation Energy (Barrier) | +26.4 | frontiersin.org |
| Reaction Free Energy | +6.0 | frontiersin.org | |
| Diazonium Ion Reaction with Guanine (B1146940) (Activation) | Activation Energy (Barrier) | Not specified for NMA | |
| Reaction Free Energy | Not specified for NMA | ||
| Diazonium Ion Reaction with Water (Deactivation) | Activation Energy (Barrier) | Not specified for NMA | |
| Reaction Free Energy | Not specified for NMA |
Note: The table presents data calculated for N-Nitroso-N-methylaniline (NMA), a close structural analog of this compound. Specific energy values for the diazonium ion reactions of NMA were not detailed in the provided sources, but the pathways are established.
Transition state analysis is a critical component of quantum chemical calculations, as it identifies the highest energy point along a reaction coordinate, known as the transition state (TS). The energy of this state determines the activation energy barrier for a given reaction step. nih.gov For the activation of NMA, a significant activation barrier of +26.4 kcal/mol has been calculated for the initial endothermic proton transfer step following α-hydroxylation. frontiersin.org
The subsequent reactions of the diazonium ion—either with a DNA base like guanine (activation) or with water (deactivation)—also proceed through their own transition states. nih.gov For carcinogenic nitrosamines, the energy barriers for reacting with DNA are often similar to or lower than the barriers for reacting with water, leading to a kinetically controlled reaction that favors the formation of more stable DNA adducts. nih.gov In contrast, non-carcinogenic nitrosamines may form more stable carbocation intermediates that are thermodynamically controlled to react preferentially with the abundant water molecules. nih.gov The analysis of these transition state barriers provides a quantitative measure of the likelihood of a nitrosamine causing DNA damage. nih.govfrontiersin.org
Activation and Deactivation Profiles
Molecular Modeling of DNA Interactions
Once metabolically activated to a reactive electrophile, such as the benzenediazonium (B1195382) ion, this compound can interact with DNA, forming covalent adducts that are central to its mutagenic and carcinogenic activity. mdpi.com Molecular modeling is used to study the structures of these adducts and the mechanisms of their formation.
Research on the analog NMA shows that its reactive metabolite, the benzenediazonium ion, readily reacts with DNA. One major pathway is the direct alkylation of a DNA base via an S_N2 reaction. nih.gov Modeling studies have examined the reaction with the N7 position of guanine, which is a common site of alkylation. nih.gov
Another significant interaction identified through modeling is the formation of unstable triazene (B1217601) adducts. Specifically, the benzenediazonium ion has been shown to couple with the N6 position of adenine (B156593) residues in DNA, forming a 6-(1-phenyltriazeno)purine adduct. acs.org This triazene adduct is hydrolytically unstable, which makes direct detection difficult, but its formation is considered a critical event in the mutagenesis process. Computational models help characterize these transient structures and their subsequent decomposition pathways, which can lead to depurination and mutations. acs.org
Predictive Toxicology via Computational Platforms
Predictive toxicology utilizes computational platforms and quantitative structure-activity relationship (QSAR) models to assess the toxic potential of chemicals, often before or in place of extensive animal testing. researchgate.netijpsjournal.com For N-nitrosamines, these in silico tools are vital for risk assessment, especially for newly identified or structurally complex nitrosamine impurities in pharmaceuticals. chemrxiv.org
Several computational approaches are employed:
Expert Rule-Based Systems: These systems use established knowledge of structure-activity relationships (SARs) to identify structural features associated with carcinogenic potency. frontiersin.org
Statistical-Based QSAR Models: These models correlate a set of calculated molecular descriptors (e.g., electronic properties, size, shape) with experimental toxicity data (like the 50% lethal dose, LD50) to create predictive equations. mdpi.comnih.gov Studies on N-nitroso compounds have shown that their acute oral toxicity is related to factors like polarizability and ionization potential. mdpi.com
Quantum Mechanics (QM)-Based Platforms: Advanced platforms like CADRE (Computer-Aided Discovery and REdesign) use quantum mechanics to model the underlying chemical reactivity that drives toxicity. researchgate.netresearchgate.net The CADRE platform has been extended to predict the carcinogenic potency of N-nitrosamines, distinguishing them into different potency categories with high accuracy (78% in external testing). researchgate.net These models capture key SARs by calculating electronic structure parameters, providing a more robust prediction for complex nitrosamines than models based solely on existing experimental data for simpler compounds. researchgate.netresearchgate.net
These computational platforms play a crucial role in the regulatory context, helping to establish acceptable intake limits for nitrosamine impurities and prioritize chemicals for further investigation. frontiersin.orgacs.org
Emerging Research Avenues and Future Directions for N Nitroso N Ethylaniline
Development of Novel Remediation Strategies
The removal of N-nitrosamines, including N-Nitroso-N-ethylaniline, from environmental matrices, particularly water, is a significant area of research. acs.orgresearchgate.net Future strategies are moving beyond conventional treatment methods to more efficient and targeted technologies.
Advanced Oxidation Processes (AOPs) are a key focus, utilizing highly reactive hydroxyl radicals (•OH) to degrade recalcitrant organic pollutants. mdpi.commembranechemicals.com AOPs, which can involve ozone (O3), hydrogen peroxide (H2O2), and/or UV light, are capable of mineralizing contaminants into less harmful substances like water, carbon dioxide, and mineral acids. membranechemicals.com For nitrosamines, AOPs that combine UV with hydrogen peroxide have been proposed to not only degrade the parent compound but also to oxidize byproducts, preventing reformation. nih.gov
Photolysis, or the use of UV light for degradation, remains a foundational technique. acs.org The effectiveness of photolysis depends on various factors, including pH and the specific structure of the nitrosamine (B1359907). acs.orgcdnsciencepub.com For instance, while many nitrosamines are readily degraded by UV light, N-nitroso-N-methylaniline, a structurally similar aryl nitrosamine, has shown considerable stability to photolysis in methanolic hydrochloric acid, highlighting that remediation strategies may need to be tailored to specific nitrosamine subclasses. acs.orgcdnsciencepub.com
Bioremediation offers a more sustainable approach, using microorganisms to break down contaminants. acs.orgnih.gov Techniques such as propane (B168953) biosparging, which stimulates propane-oxidizing bacteria capable of degrading N-nitrosodimethylamine (NDMA), have been demonstrated successfully in field applications. acs.orgnih.gov Research into identifying and engineering microbial strains or enzymatic systems effective against aryl nitrosamines like this compound is a promising future direction.
Table 1: Comparison of Novel Remediation Strategies for N-Nitrosamines
| Remediation Strategy | Mechanism of Action | Key Advantages | Research Focus for this compound |
|---|---|---|---|
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals (•OH) for chemical degradation. membranechemicals.com | High efficiency; potential for complete mineralization of pollutants. membranechemicals.com | Optimizing O3/H2O2/UV combinations; studying degradation pathways and byproduct formation. |
| UV Photolysis | Direct breakdown of chemical bonds by UV irradiation. acs.org | Established technology; effective for many nitrosamines. acs.org | Investigating quantum yields and the influence of water chemistry (pH, organic matter) on degradation efficiency. acs.org |
| Bioremediation | Use of microorganisms or their enzymes to metabolize contaminants. nih.gov | Potentially lower cost and environmentally friendly. | Isolation and characterization of bacterial strains capable of degrading N-aryl-N-alkyl nitrosamines. |
| Catalytic Reduction | Use of a catalyst (e.g., metal-based) to reduce the nitrosamine to less harmful compounds. researchgate.net | High specificity and efficiency under controlled conditions. | Development of novel, stable, and cost-effective catalysts for aryl nitrosamine reduction. |
Advanced Biomarker Discovery for Exposure and Effect
To understand the biological implications of this compound exposure, research is shifting towards the discovery of highly specific and sensitive biomarkers. These advanced biomarkers can provide evidence of not only exposure but also the early biological effects, bridging the gap between external exposure and potential health outcomes.
A primary area of investigation is the characterization of DNA adducts. mdpi.com N-nitrosamines are known to be metabolically activated to electrophilic intermediates that can bind to DNA, forming adducts that play a key role in their carcinogenic mechanisms. nih.gov Research on the closely related N-nitroso-N-methylaniline has provided direct evidence of this process. Its metabolic activation leads to the formation of a benzenediazonium (B1195382) ion, which then reacts with DNA. nih.govnih.gov Studies have successfully identified an unstable triazene (B1217601) adduct with adenine (B156593) and other adducts with deoxyguanosine following exposure. nih.govnih.gov Future research will likely focus on using sensitive techniques like ³²P-postlabeling and mass spectrometry to identify and quantify the specific DNA adducts formed by this compound, which could serve as highly specific biomarkers of exposure and effect. nih.gov
Metabolites of the parent compound are another crucial source of biomarkers. The enzymatic denitrosation of N-nitroso-N-methylaniline has been shown to produce aniline (B41778) and N-methylaniline as metabolites. nih.gov Detecting these specific metabolites in urine or blood could provide a non-invasive method for assessing exposure to this compound. Advanced analytical techniques are essential for distinguishing these metabolites from other sources.
Table 2: Potential Biomarkers for this compound
| Biomarker Type | Specific Example (based on analogs) | Biological Matrix | Significance |
|---|---|---|---|
| DNA Adducts | Triazene adducts with adenine; adducts with guanine (B1146940). nih.govnih.gov | Target tissues, circulating cells (e.g., leukocytes). nih.gov | Biomarker of biologically effective dose; indicates interaction with a critical cellular target. |
| Metabolites | Aniline, N-methylaniline (from denitrosation). nih.gov | Urine, blood/serum. cdc.gov | Biomarker of internal exposure; reflects metabolic activation pathways. |
| Protein Adducts | Alkylated hemoglobin or albumin. | Blood (hemoglobin, serum albumin). | Integrative biomarker of exposure over a longer time frame (weeks to months). |
Integration of Multi-Omics Data in Toxicological Assessments
Modern toxicology is increasingly leveraging "multi-omics" approaches to gain a systems-level understanding of how chemicals like this compound interact with biological systems. This involves integrating data from genomics (studying genes), transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites) to build comprehensive models of toxicological pathways. nih.govup.pttandfonline.com
While specific multi-omics studies on this compound are still emerging, research on other nitrosamines demonstrates the power of this approach. For example, quantitative proteomics used to study N'-nitrosonornicotine (NNN) exposure identified the altered expression of 191 proteins, revealing unexpected effects on cell motility and the extracellular matrix. acs.org Similarly, combined transcriptomic and proteomic analyses of N-nitrosomorpholine exposure in rats identified early molecular changes that could serve as biomarkers for hepatocarcinogenesis.
For this compound, an integrated omics approach could:
Identify Key Pathways: Reveal the specific cellular signaling and metabolic pathways that are perturbed upon exposure.
Discover Novel Biomarkers: Uncover new candidate biomarkers of exposure and effect from the proteome or metabolome that may be more sensitive or specific than traditional markers.
Elucidate Mechanisms of Action: Provide a more holistic view of the mechanisms of toxicity beyond simple DNA alkylation, potentially including oxidative stress, inflammatory responses, or metabolic dysregulation. mdpi.com
Support Risk Assessment: Generate mechanistic data that can strengthen the biological basis of risk assessments. up.pt
Future research will focus on applying these high-throughput technologies to cells or model organisms exposed to this compound and then using bioinformatics to integrate the diverse datasets into a coherent mechanistic model.
Refinement of Risk Assessment Models
The assessment of health risks associated with nitrosamine impurities is undergoing a significant refinement, moving from conservative, one-size-fits-all approaches to more nuanced, data-driven models. fda.gov This evolution is critical for accurately evaluating the potential risks of specific compounds like this compound.
A key development is the move toward probabilistic risk assessment, which uses statistical methods like Monte Carlo simulations to model the variability and uncertainty in exposure and toxicity, providing a range of possible risk outcomes rather than a single point estimate. altex.org Another advancement is the use of in silico (computational) tools for risk assessment. ijpsjournal.comnih.gov These tools include:
Quantitative Structure-Activity Relationship (QSAR) models: These models predict the toxicity of a chemical based on its structure. ijpsjournal.com
Quantum Chemical Calculations: These can predict a nitrosamine's metabolic activation energy, providing insight into its potential to form DNA-reactive intermediates. frontiersin.orgresearchgate.net
Physiologically Based Kinetic (PBK) Modeling: This approach simulates the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body, which can help estimate internal concentrations at target organs and assess risks from endogenous formation. altex.org
These refined models aim to provide a more realistic and chemical-specific risk assessment. For instance, the Carcinogenic Potency Categorization Approach (CPCA) is used to assign an acceptable intake (AI) limit based on a compound's structure, but this is increasingly being supplemented by in silico and mechanistic data to create a more robust weight of evidence. altex.orgfrontiersin.org Quantum chemical calculations and other computational approaches are being applied to a range of nitrosamines, including N-nitroso-N-methylaniline, to better predict their carcinogenic potential and refine risk assessments. frontiersin.orgresearchgate.net
Table 3: Evolution of Risk Assessment Models for Nitrosamines
| Approach | Description | Limitations | Future Direction for this compound |
|---|---|---|---|
| Traditional/Deterministic | Uses single-point estimates for exposure and toxicity to calculate a risk value. Often relies on default uncertainty factors. | Can be overly conservative; does not quantify uncertainty. | Serves as a baseline screening tool. |
| Probabilistic Models | Uses distributions for input variables (e.g., exposure levels) to generate a distribution of possible risks. altex.org | Requires more data to define input distributions accurately. | Incorporate compound-specific exposure and toxicity data to model population risk more realistically. |
| In Silico/Computational | Uses computer models (QSAR, quantum mechanics, PBK) to predict toxicity and internal dose based on chemical structure and properties. nih.govfrontiersin.org | Models require extensive validation; predictive accuracy can vary. | Develop a validated PBK model and perform quantum chemical calculations to predict metabolic activation and inform its acceptable intake (AI) level. |
Interdisciplinary Studies on this compound in Complex Systems
Understanding the full impact of this compound requires moving beyond isolated laboratory studies to investigate its behavior in complex, real-world systems. This necessitates a highly interdisciplinary approach, integrating expertise from chemistry, environmental science, toxicology, engineering, and computational science. up.ptpharmasalmanac.com
Future research will increasingly focus on the entire lifecycle of the compound. This includes:
Formation Chemistry: Investigating the conditions under which this compound forms in diverse settings, such as during industrial processes, water treatment, or in consumer products, from the reaction of its precursors (e.g., N-ethylaniline and nitrosating agents). acs.orguliege.be
Environmental Fate and Transport: Modeling how the compound moves through and persists in different environmental compartments like water, soil, and air. acs.org This involves studying its degradation (photolytic, biological), partitioning, and potential to accumulate in ecosystems.
Mixture Effects: Assessing the toxicological impact of this compound in the presence of other co-contaminants, as exposures in the environment rarely occur to a single chemical.
Source-to-Outcome Pathways: Developing comprehensive models that link the sources of precursor chemicals, the formation of this compound, environmental transport, human exposure routes, internal metabolism, and ultimate biological effects. A research plan integrating toxicity tests, omics tools, and occurrence profiling in the urban water cycle exemplifies such a multidisciplinary approach. up.pt
Collaboration between academic researchers, industry experts, and regulatory agencies is crucial for translating these complex interdisciplinary findings into effective risk management strategies and mitigation measures. fda.govresearchgate.net
Q & A
Q. How can N-Nitroso-N-ethylaniline be synthesized and purified for laboratory use?
- Methodological Answer : this compound is typically synthesized via nitrosation of N-ethylaniline using sodium nitrite under acidic conditions. The reaction requires controlled pH (1–3) and temperature (0–5°C) to minimize side reactions. Purification involves liquid-liquid extraction with non-polar solvents (e.g., chloroform or benzene) followed by vacuum distillation or column chromatography. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : UV-Vis (λmax ~230–250 nm in methanol) and FT-IR (N-N=O stretch at 1480–1520 cm⁻¹) provide structural confirmation.
- Chromatography : Reverse-phase HPLC with C18 columns and mobile phases like methanol/water (70:30) ensures purity assessment. GC-MS (EI mode, m/z 150 for molecular ion) is used for volatile derivatives.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C8H10N2O, exact mass 150.0793) .
Q. How does solubility impact experimental design with this compound?
- Methodological Answer : The compound is lipophilic, soluble in benzene, chloroform, and DMSO but insoluble in water. For kinetic studies, dissolve in DMSO (≤1% v/v) to avoid solvent interference. In photostability assays, use amber glassware and inert atmospheres (N2/Ar) to prevent degradation .
Advanced Research Questions
Q. How to reconcile the non-carcinogenicity of this compound with the carcinogenic risks of other nitrosamines?
- Methodological Answer : Structural factors determine carcinogenicity. Unlike methyl-substituted nitrosamines (e.g., N-Nitrosodimethylamine), the ethyl-phenyl group in this compound hinders metabolic activation to DNA-alkylating agents. Comparative studies using rodent models (rats/hamsters) and in vitro mutagenicity assays (Ames test) show no tumor induction. Computational modeling (e.g., QSAR) further correlates bulky substituents with reduced carcinogenic potential .
Q. What experimental strategies mitigate nitrosamine formation during synthesis or storage?
- Methodological Answer :
- Nitrosation Blockers : Add ascorbic acid (1–5 mM) to scavenge nitrosating agents (e.g., NOx) in reaction mixtures.
- Storage Conditions : Store at 4°C in amber vials under inert gas. Avoid prolonged exposure to light or humidity, which accelerates decomposition.
- Analytical Monitoring : Use LC-MS/MS to track degradation products (e.g., N-ethylaniline) over time .
Q. How to design stability studies for this compound under varying pH and temperature?
- Methodological Answer :
- pH Stability : Prepare buffers (pH 2–12) and incubate samples at 25°C. Monitor degradation via UV-Vis or HPLC at intervals (0, 24, 48 hrs). Acidic conditions (pH <4) enhance stability.
- Thermal Stability : Use thermogravimetric analysis (TGA) or accelerated stability chambers (40–60°C). Degradation kinetics follow Arrhenius models, with activation energy calculated from rate constants.
- Light Exposure : Expose to UV (254 nm) and measure photodegradation products via GC-MS .
Data Contradiction Analysis
Q. Why do some studies report conflicting reactivity data for this compound in nucleophilic substitutions?
- Methodological Answer : Discrepancies arise from solvent polarity and steric effects. In polar aprotic solvents (e.g., DMF), the nitroso group stabilizes transition states, enhancing reactivity. In non-polar solvents (e.g., benzene), steric hindrance from the ethyl-phenyl group dominates, reducing reaction rates. Controlled experiments using deuterated analogs (e.g., D2O exchange) clarify mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
